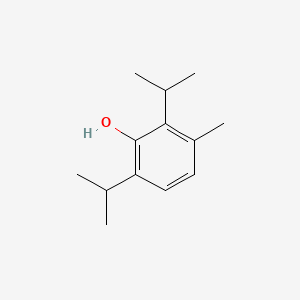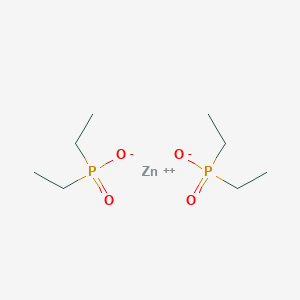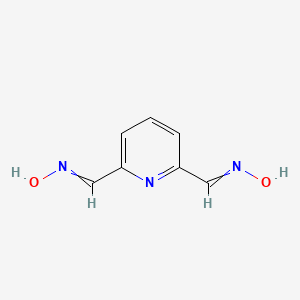
3-(2-Methylphenyl)-4-pyridinecarboxylic acid
Vue d'ensemble
Description
The compound “3-(2-Methylphenyl)-4-pyridinecarboxylic acid” is a complex organic molecule. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a carboxylic acid group (-COOH), and a methylphenyl group (a benzene ring with a methyl group attached) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including coupling reactions, functional group interconversions, and cyclization reactions .Mécanisme D'action
MCPA acts as a systemic herbicide, which means that it is absorbed by the plant and transported to the site of action. MCPA works by disrupting the normal growth and development of broadleaf weeds, leading to their death. It does this by interfering with the biosynthesis of certain amino acids, which are essential for plant growth.
Biochemical and Physiological Effects:
MCPA has been found to affect the levels of certain enzymes and metabolites in plants. It has been shown to increase the levels of phenolic compounds, which are known to play a role in plant defense against environmental stresses such as herbivores and pathogens. MCPA has also been found to inhibit the activity of certain enzymes involved in the biosynthesis of lignin, a structural component of plant cell walls.
Avantages Et Limitations Des Expériences En Laboratoire
MCPA has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. MCPA is also easy to handle and has a long shelf life. However, MCPA has limitations in terms of its specificity and toxicity. It may affect the growth of non-target plants and can be toxic to certain animal species.
Orientations Futures
There are several future directions for the use of MCPA in scientific research. One potential application is in the study of plant-microbe interactions. MCPA has been found to affect the composition of microbial communities in the soil, which could have implications for plant growth and health. Another potential application is in the development of new herbicides with improved specificity and reduced toxicity. MCPA could serve as a starting point for the development of novel compounds with similar modes of action. Finally, MCPA could be used in the study of plant stress responses and adaptation to changing environmental conditions.
Applications De Recherche Scientifique
MCPA has been used in several scientific research studies due to its ability to inhibit the growth of broadleaf weeds. It has been shown to be effective in controlling the growth of weeds such as dandelion, clover, and buttercup. MCPA has also been used in the study of plant hormone signaling pathways, as it has been found to affect the levels of auxin, a plant hormone that regulates plant growth and development.
Propriétés
IUPAC Name |
3-(2-methylphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-4-2-3-5-10(9)12-8-14-7-6-11(12)13(15)16/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCSJERZLIJPLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621371 | |
| Record name | 3-(2-Methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
290300-98-0 | |
| Record name | 3-(2-Methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(2-Oxoindol-3-yl)amino]-3-phenylthiourea](/img/structure/B3050763.png)

![4,8-Dioxatricyclo[5.1.0.03,5]octane](/img/structure/B3050765.png)
![Ethyl 2-[(4-methoxyphenyl)sulfonyl]acetate](/img/structure/B3050766.png)


